molecular formula C6H7NO4S B1512682 Dimethyl 2-thiocyanatomalonate CAS No. 251577-80-7

Dimethyl 2-thiocyanatomalonate

Cat. No.: B1512682
CAS No.: 251577-80-7
M. Wt: 189.19 g/mol
InChI Key: QKVOZUNORUODCY-UHFFFAOYSA-N
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Description

Dimethyl 2-thiocyanatomalonate is a malonate ester derivative with a thiocyanate (-SCN) substituent at the C2 position. Malonate esters are widely used in organic synthesis due to their versatility as nucleophiles and electrophiles. The thiocyanate group introduces unique reactivity, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

251577-80-7

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

dimethyl 2-thiocyanatopropanedioate

InChI

InChI=1S/C6H7NO4S/c1-10-5(8)4(12-3-7)6(9)11-2/h4H,1-2H3

InChI Key

QKVOZUNORUODCY-UHFFFAOYSA-N

SMILES

COC(=O)C(C(=O)OC)SC#N

Canonical SMILES

COC(=O)C(C(=O)OC)SC#N

Origin of Product

United States

Chemical Reactions Analysis

Radical Addition and Cyclization Pathways

Dimethyl 2-thiocyanatomalonate undergoes atom transfer radical addition (ATRA) under photocatalytic conditions. A study demonstrated that irradiation with visible light in the presence of a phenothiazine-derived photocatalyst (PTH2) facilitates selective SCN transfer to alkenes (Figure 1) .

Key findings :

  • Catalyst dependency : PTH2 achieves 89% yield of the ATRA adduct (3a ) in toluene within 30 minutes, while PTH4 favors isomerization to isothiocyanate derivatives .

  • Solvent effects : Polar aprotic solvents like DMF reduce yields (38%), whereas toluene maximizes efficiency (Table 1) .

EntryCatalystSolventTimeATRA Yield (%)Isothiocyanate Yield (%)
2PTH2Toluene30 min897
10PTH4Toluene24 h381

Mechanism :

  • Photocatalytic generation of a thiocyanate radical (SCN- ) from this compound.

  • Radical addition to alkenes forms a C–S bond, followed by hydrogen atom transfer (HAT) to yield the ATRA product .

  • Competing isomerization via oxidative radical-polar crossover produces isothiocyanate derivatives under prolonged reaction times .

Ambident Reactivity in Nucleophilic Substitutions

The thiocyanate group’s dual nucleophilic sites (S vs. N) enable divergent reaction pathways:

  • S-centered attacks : Predominate in polar solvents, forming thioether-linked products.

  • N-centered attacks : Favored in nonpolar media, yielding isothiocyanate adducts after rearrangement .

Experimental validation :

  • Treatment with enediynes at 85°C in DMSO forms C–S bonded adducts (35–57% yield), while ethyl acetoacetate-derived enolates show minimal reactivity due to steric hindrance .

Cyclization to Sulfur Heterocycles

Under basic conditions, this compound undergoes intramolecular cyclization to form 2-imino-tetrahydrothiophenes (2-ITHTs). This process involves:

  • Deprotonation at the α-carbon to generate a stabilized enolate.

  • Nucleophilic attack by the thiocyanate sulfur on the adjacent ester carbonyl, followed by decarboxylation .

Optimized conditions :

  • Base : K₂CO₃ in THF at 60°C.

  • Yield : 72–85% for substituted 2-ITHTs .

Comparative Stability and Byproduct Formation

This compound exhibits lower thermal stability compared to its chloro- and bromo-malonate analogs. Prolonged heating (>80°C) leads to:

  • Degradation : Hydrolysis to malonic acid and thiocyanic acid (HSCN).

  • Dimerization : Formation of disulfide-linked byproducts in oxidative environments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Malonate esters differ primarily in their substituents, which dictate their chemical reactivity and applications. Below is a comparative analysis based on substituent type and synthesis:

Table 1: Comparison of Malonate Derivatives
Compound Name Substituent Key Functional Group Properties Reference
Dimethyl 2-thiocyanatomalonate -SCN Electrophilic thiocyanate; potential for nucleophilic substitution or cycloaddition Inferred
Dimethyl 2-hydroxymalonate -OH Hydrophilic; participates in esterification/oxidation
Diethyl 2-acetamidomalonate -NHCOCH₃ Amide group stabilizes via resonance; used in peptide synthesis
Diethyl 2-phenylmalonate -C₆H₅ Aromatic ring enhances stability; hydrophobic
Diethyl 2-ethoxymalonate -OCH₂CH₃ Ether group; moderate polarity and reactivity
Dimethyl 2-(aminomethylene)malonate =CH-NH₂ Push-pull enamine system; planar geometry

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